5-Benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
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Overview
Description
Trifluoperazine , is a complex organic compound. Its chemical structure features a diazinane ring with a trifluoromethyl group, hydroxy, and methoxy substituents. Trifluoperazine has been studied for its pharmacological properties and applications.
Preparation Methods
Synthetic Routes:
Acylation of 4-Hydroxy-3-methoxybenzaldehyde: Trifluoperazine can be synthesized by acylating 4-hydroxy-3-methoxybenzaldehyde with benzoyl chloride. The reaction occurs under basic conditions, forming the benzoylated intermediate.
Ring Closure and Trifluoromethylation: The benzoylated intermediate undergoes cyclization to form the diazinane ring. Trifluoromethylation is achieved using a trifluoromethylating agent (e.g., CF₃I or CF₃SO₂Cl).
Industrial Production:
Trifluoperazine is produced on an industrial scale using optimized synthetic routes. The process involves purification steps to obtain high-purity material suitable for pharmaceutical use.
Chemical Reactions Analysis
Trifluoperazine participates in various chemical reactions:
Oxidation: It can be oxidized to form a corresponding quinone derivative.
Reduction: Reduction of the diazinane ring leads to the formation of a dihydro derivative.
Substitution: Nucleophilic substitution reactions occur at the trifluoromethyl group.
Scientific Research Applications
Trifluoperazine has diverse applications:
Psychopharmacology: Originally developed as an antipsychotic, it acts as a dopamine receptor antagonist.
Anticancer Research: Studies explore its potential as an anticancer agent due to its effects on cell proliferation and apoptosis.
Neuroprotection: Trifluoperazine may protect neurons from oxidative stress and excitotoxicity.
Ion Channel Modulation: It interacts with calcium channels and potassium channels.
Mechanism of Action
Trifluoperazine’s mechanism involves:
Dopamine Receptor Blockade: It antagonizes D₂ receptors, affecting neurotransmission.
Calcium Channel Inhibition: Modulating intracellular calcium levels.
Autophagy Regulation: Influencing autophagic processes.
Comparison with Similar Compounds
Trifluoperazine is unique due to its trifluoromethyl group and diazinane ring. Similar compounds include:
Fluphenazine: Another antipsychotic with a similar structure.
Chlorpromazine: A phenothiazine-based antipsychotic.
Properties
Molecular Formula |
C19H17F3N2O5 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
5-benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C19H17F3N2O5/c1-29-13-9-11(7-8-12(13)25)15-14(16(26)10-5-3-2-4-6-10)18(28,19(20,21)22)24-17(27)23-15/h2-9,14-15,25,28H,1H3,(H2,23,24,27) |
InChI Key |
QPBZUNMZVMIAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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